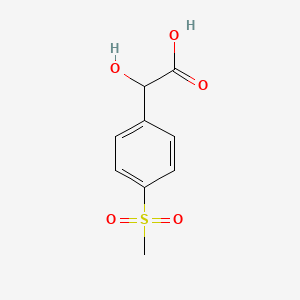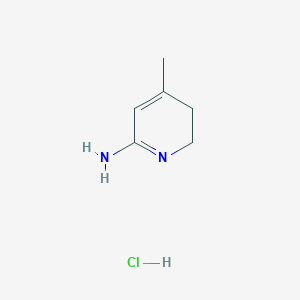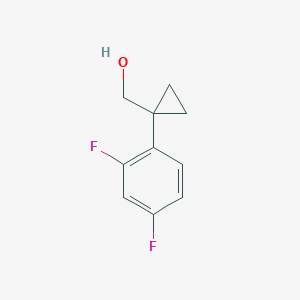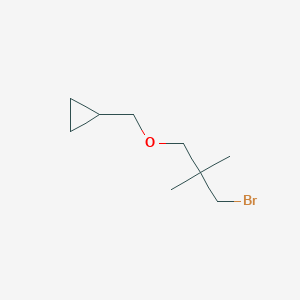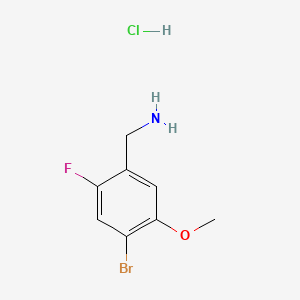
trans-2-(3-Fluorophenyl)cyclopropaneboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(3-Fluorophenyl)cyclopropyl]boronic acid is an organic compound with the molecular formula C₉H₁₀BFO₂. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a hydroxyl group and a phenyl group substituted with a fluorine atom and a cyclopropyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-fluorophenyl)cyclopropyl]boronic acid typically involves the cyclopropanation of a suitable precursor followed by the introduction of the boronic acid moiety. One common method involves the reaction of 3-fluorophenylcyclopropane with a boron-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of [2-(3-fluorophenyl)cyclopropyl]boronic acid may involve large-scale cyclopropanation reactions followed by purification steps such as crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
[2-(3-Fluorophenyl)cyclopropyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The boronic acid moiety can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products Formed
The major products formed from these reactions include boronic esters, substituted cyclopropyl derivatives, and various carbon-carbon bonded compounds depending on the specific reaction conditions and reagents used .
Scientific Research Applications
[2-(3-Fluorophenyl)cyclopropyl]boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [2-(3-fluorophenyl)cyclopropyl]boronic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and catalysis. The cyclopropyl group provides rigidity and stability to the molecule, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the cyclopropyl and fluorine substituents, making it less rigid and specific in its interactions.
Cyclopropylboronic acid: Does not have the fluorophenyl group, resulting in different reactivity and binding properties.
Fluorophenylboronic acid: Similar in structure but lacks the cyclopropyl group, affecting its stability and binding characteristics.
Uniqueness
[2-(3-Fluorophenyl)cyclopropyl]boronic acid is unique due to the combination of the fluorophenyl and cyclopropyl groups, which confer specific reactivity and binding properties. This makes it particularly useful in applications requiring high specificity and stability .
Properties
Molecular Formula |
C9H10BFO2 |
|---|---|
Molecular Weight |
179.99 g/mol |
IUPAC Name |
[2-(3-fluorophenyl)cyclopropyl]boronic acid |
InChI |
InChI=1S/C9H10BFO2/c11-7-3-1-2-6(4-7)8-5-9(8)10(12)13/h1-4,8-9,12-13H,5H2 |
InChI Key |
CDPVQXUIWXLWAL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1CC1C2=CC(=CC=C2)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


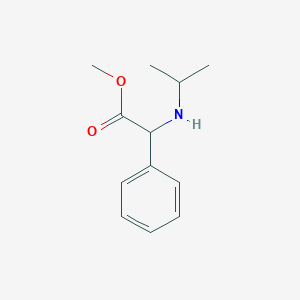
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-oxaspiro[3.4]octan-1-one](/img/structure/B13570534.png)
![3-(2-Chloropropanoyl)-1-[(thiophen-2-yl)methyl]urea](/img/structure/B13570543.png)
![tert-butylN-[2-(cyclohexylamino)ethyl]carbamatehydrochloride](/img/structure/B13570544.png)

![1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazinedihydrochloride](/img/structure/B13570565.png)

